N-chloroacetyl-4-aminophenylpropionic acid

Description

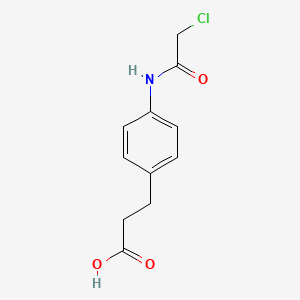

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9-4-1-8(2-5-9)3-6-11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCWDCPQUACWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Substituted Phenylpropionic Acid Derivatives in Drug Discovery

Substituted phenylpropionic acid derivatives represent a privileged scaffold in medicinal chemistry, most famously exemplified by the widely used nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen. The versatility of this structural motif lies in its capacity for modification at multiple positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic profiles.

Research has demonstrated that the nature and stereochemistry of substituents on the propionic acid chain, the distance between the carboxylic acid and the phenyl ring, and the nature of substituents on the aromatic ring are all critical determinants of biological activity. nih.gov For instance, certain optically active α-alkylphenylpropionic acid derivatives have been identified as potent and selective activators of human peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov This has positioned them as potential candidates for treating metabolic disorders like dyslipidemia and obesity. nih.gov

Furthermore, the phenylpropionic acid backbone has been successfully exploited to develop dual-acting agents. A series of these derivatives have been synthesized as dual agonists for both PPARα and PPARδ, showcasing the potential of this scaffold to address complex conditions like metabolic syndrome. nih.gov In a different therapeutic arena, novel 2-phenylpropionic acid derivatives have been engineered as dual cyclooxygenase (COX) inhibitors and antibacterial agents, offering a potential solution to inflammation-associated infections. tandfonline.comresearchgate.net

Significance of the N Chloroacetyl Moiety in Bioactive Compounds

The N-chloroacetyl group is a reactive chemical entity that has been strategically incorporated into various molecules to enhance their biological activity. Its significance primarily stems from its ability to act as an electrophile, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules, such as amino acid side chains in proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme activity.

A notable example is N-ω-chloroacetyl-L-ornithine, an inhibitor of ornithine decarboxylase (ODC), which has demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. nih.gov The chloroacetyl moiety in this compound is crucial for its mechanism of action. Similarly, N-chloroacetyl-L-proline is another derivative that leverages the reactivity of the chloroacetyl group for potential applications in enzyme inhibition and bioconjugation. ontosight.ai

The incorporation of the N-chloroacetyl group can transform a molecule into a targeted covalent inhibitor, a class of drugs that is gaining increasing attention for its potential to achieve high potency and selectivity. The reactivity of the chloroacetyl group can be modulated by the electronic properties of the rest of the molecule, allowing for a degree of control over its interaction with biological targets.

Historical and Current Perspectives on Aminoaryl Carboxylic Acids in Chemical Biology

Aminoaryl carboxylic acids are fundamental building blocks in the design of biologically active compounds. The presence of both an amino group and a carboxylic acid group on an aromatic ring provides a versatile platform for chemical modification and interaction with biological systems. The carboxylic acid moiety is a key structural feature in many drugs, though it can present pharmacological challenges such as limited membrane permeability and rapid clearance. nih.gov

Historically, these structures have been integral to the development of various therapeutic agents. The interplay between the acidic carboxylic group and the basic amino group, along with the rigid aromatic core, allows for specific spatial arrangements of functional groups that can facilitate binding to enzyme active sites and receptors.

In contemporary chemical biology, there is a significant focus on developing bioisosteres for the carboxylic acid group to overcome its inherent liabilities. nih.govrsc.org However, the classic aminoaryl carboxylic acid scaffold continues to be a valuable starting point for the synthesis of novel compounds. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib, with some compounds showing high antiproliferative potency. nih.gov This highlights the enduring relevance of this structural class in modern drug discovery.

Overview of Research Trajectories for N Chloroacetyl 4 Aminophenylpropionic Acid and Analogues

Chemical Synthesis of this compound

The creation of this compound is typically a two-stage process. It begins with the synthesis of the essential precursor, 4-aminophenylpropionic acid, followed by the introduction of the N-chloroacetyl group via an acylation reaction.

Precursor Synthesis: Strategies for Obtaining 4-Aminophenylpropionic Acid Intermediates

The principal precursor for the synthesis is 3-(4-aminophenyl)propanoic acid, also known as 4-aminohydrocinnamic acid. nih.gov While this intermediate is commercially available sigmaaldrich.comoakwoodchemical.com, its synthesis in a laboratory setting is instructive. A common and effective strategy involves the reduction of the corresponding nitro compound, 3-(4-nitrophenyl)propanoic acid.

This transformation can be achieved through several established reduction methods. Catalytic hydrogenation is a widely used approach, employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695). researchgate.net The reaction proceeds under a hydrogen atmosphere, efficiently converting the nitro group (-NO₂) to a primary amine group (-NH₂) with a high yield and clean conversion, producing water as the primary byproduct.

Alternative reducing agents can also be employed, including metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These classical methods are robust, though they may require more extensive workup procedures to remove metal salts compared to catalytic hydrogenation. The choice of method often depends on the scale of the reaction, available equipment, and the presence of other functional groups that might be sensitive to specific reducing conditions.

Acylation Strategies for N-Chloroacetyl Moiety Introduction

The introduction of the chloroacetyl group onto the amino function of 4-aminophenylpropionic acid is achieved via N-acylation. The most common reagent for this purpose is chloroacetyl chloride (ClCOCH₂Cl), a bifunctional compound that readily reacts with nucleophiles like primary amines. tandfonline.com

A significant challenge in the acylation of amino acids is achieving chemoselectivity, particularly in preventing unwanted reactions with the carboxylic acid group and managing the solubility of the zwitterionic starting material. Modern green chemistry approaches have been developed to address these issues effectively. One highly efficient method involves conducting the reaction in an aqueous phosphate (B84403) buffer. tandfonline.comresearchgate.net This system allows for the selective N-chloroacetylation of amino compounds in as little as 20 minutes at room temperature. tandfonline.com The amine is more nucleophilic than the carboxylate under these neutral pH conditions, leading to the desired amide bond formation with high selectivity. researchgate.net The hydrochloric acid (HCl) generated as a byproduct can be neutralized by the buffer or an added acid scavenger. tandfonline.com

More traditional methods involve the use of an organic solvent and a non-nucleophilic base. In a typical procedure, 4-aminophenylpropionic acid is dissolved or suspended in a solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone. A base, commonly triethylamine (B128534) (TEA) or pyridine (B92270), is added to neutralize the forthcoming HCl and to deprotonate the ammonium (B1175870) group of the amino acid, thereby increasing the nucleophilicity of the amine. researchgate.netnih.gov Chloroacetyl chloride is then added dropwise, often at reduced temperatures (e.g., 0 °C) to control the exothermic reaction.

The selection of the acylation strategy depends on factors such as substrate compatibility, desired reaction time, and environmental considerations. The aqueous buffer method offers advantages in terms of speed, selectivity, and reduced environmental impact. tandfonline.com

Table 1: Comparison of Acylation Strategies for N-Chloroacetylation

| Parameter | Aqueous Buffer Method | Organic Solvent Method |

|---|---|---|

| Reagents | Chloroacetyl chloride, Phosphate buffer | Chloroacetyl chloride, Triethylamine/Pyridine |

| Solvent | Water | DCM, THF, Acetone |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically < 20 minutes tandfonline.com | Several hours researchgate.net |

| Advantages | High chemoselectivity, Fast, Environmentally friendly ("Green") tandfonline.com | Well-established, Good for substrates with poor water solubility |

| Disadvantages | Substrate must have some water solubility | Longer reaction times, Use of volatile organic solvents, Potential side reactions |

Purification and Analytical Characterization Techniques for Synthesized Compounds

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The primary method for purification is recrystallization. Given the crystalline nature of the product, dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly often yields pure crystals. The choice of solvent is critical and may involve single-solvent systems like ethanol or water, or mixed-solvent systems. If recrystallization is insufficient, column chromatography over silica (B1680970) gel can be employed for more challenging separations. nih.gov

Once purified, the compound's identity and purity are confirmed using a suite of analytical techniques:

Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound. The precursor, 3-(4-aminophenyl)propionic acid, has a reported melting point of 133-137 °C. sigmaaldrich.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of the final product would be expected to show characteristic absorption bands for the amide N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (carbonyl, ~1650 cm⁻¹), the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), and the carboxylic acid C=O stretch (~1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

¹H NMR: Would show distinct signals for the aromatic protons on the phenyl ring (typically in the 7.0-7.5 ppm region), the two methylene (B1212753) groups (-CH₂-) of the propionic acid side chain (2.5-3.0 ppm), and the methylene protons of the chloroacetyl group (-CH₂Cl), which would appear as a characteristic singlet around 4.0-4.5 ppm. A signal for the amide proton (N-H) would also be present.

¹³C NMR: Would reveal unique signals for each carbon atom, including those in the aromatic ring, the propionic side chain, the chloroacetyl methylene carbon, and the two distinct carbonyl carbons (one for the amide and one for the carboxylic acid).

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the compound's identity.

Synthesis of this compound Derivatives and Congeners

The synthesis of derivatives and congeners of the title compound allows for systematic exploration of its chemical space. This is achieved by making targeted structural modifications to either the phenyl ring or the propionic acid side chain.

Structural Modifications on the Phenyl Ring System

Modifications to the phenyl ring are most efficiently introduced at the precursor stage, prior to the N-chloroacetylation step. By starting with a substituted 3-(4-aminophenyl)propanoic acid, a variety of derivatives can be synthesized using the same acylation strategies described previously.

For example, introducing electron-donating or electron-withdrawing groups, halogens, or other functionalities can be accomplished by selecting the appropriate starting aniline. A hydroxyl group could be introduced by starting with 3-(4-amino-3-hydroxyphenyl)propanoic acid, a compound which can be synthesized from 4-aminophenol. nih.gov Similarly, methyl, methoxy (B1213986), or halogenated derivatives can be prepared from the corresponding substituted anilines. These modifications allow for the fine-tuning of the molecule's electronic and steric properties.

Table 2: Examples of Phenyl Ring Modifications

| Desired Phenyl Ring Substituent | Required Precursor | Resulting Derivative |

|---|---|---|

| 3-Hydroxy (-OH) | 3-(4-Amino-3-hydroxyphenyl)propanoic acid | N-Chloroacetyl-3-hydroxy-4-aminophenylpropionic acid |

| 3-Methyl (-CH₃) | 3-(4-Amino-3-methylphenyl)propanoic acid | N-Chloroacetyl-3-methyl-4-aminophenylpropionic acid |

| 2-Chloro (-Cl) | 3-(4-Amino-2-chlorophenyl)propanoic acid | N-Chloroacetyl-2-chloro-4-aminophenylpropionic acid |

| 3-Methoxy (-OCH₃) | 3-(4-Amino-3-methoxyphenyl)propanoic acid | N-Chloroacetyl-3-methoxy-4-aminophenylpropionic acid |

Diversification of the Propionic Acid Side Chain

The propionic acid side chain offers another site for structural diversification, primarily through reactions of the carboxylic acid group.

Esterification: The carboxylic acid can be readily converted to an ester (e.g., methyl or ethyl ester) by reacting this compound with the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., a catalytic amount of sulfuric acid). nih.gov This modification increases the lipophilicity of the molecule.

Amidation: The carboxylic acid can be converted into a new amide by reacting it with a primary or secondary amine. This typically requires activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with the desired amine.

These derivatization strategies provide a versatile platform for generating a library of related compounds for further study.

Incorporation into Novel Heterocyclic Scaffolds

The N-chloroacetyl group is a versatile functional handle for the construction of a wide array of heterocyclic systems. The presence of a reactive carbon-chlorine bond and an adjacent carbonyl group allows for various cyclization strategies with appropriate nucleophiles. While specific literature on the cyclization of this compound is not abundant, the reactivity of the N-chloroacetyl moiety is well-documented with other amino acids and aromatic amines, providing a strong basis for its potential applications.

One of the most common applications of N-chloroacetylated compounds is in the synthesis of β-lactams (azetidin-2-ones). The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful tool for this purpose. In a related context, the reaction of imines with chloroacetyl chloride in the presence of a base like triethylamine can lead to the stereoselective formation of 3-chloro-β-lactams. researchgate.net This suggests that this compound could be a precursor to novel β-lactam structures.

Furthermore, N-chloroacetyl derivatives of amino acids are valuable intermediates in the synthesis of other heterocyclic scaffolds. For instance, base-assisted intramolecular cyclization of N-chloroacetyl aroylalanines has been utilized to create enantiomerically enriched 3-aroyl pyroglutamic acid derivatives. researchgate.net This type of intramolecular N-alkylation is a key strategy for forming five-membered rings. Similarly, reactions with dinucleophiles can lead to the formation of larger heterocyclic rings. The reaction of N-(2-chloroacetyl)-α-amino acids with 3-cyanopyridine-2(1H)-thiones results in the formation of N-(3-aminothieno[2,3-b]pyridin-2-ylcarbonyl)-α-amino acids, which can be subsequently cyclized to form 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-e] researchgate.netresearchgate.netdiazepine-2(1H),5-diones. researchgate.net

The versatility of the chloroacetyl group is further demonstrated by its use in the synthesis of thiazolidinones and other sulfur-containing heterocycles. For example, the reaction of a Schiff base with thioglycollic acid can yield a thiazolidin-4-one derivative. journalagent.com By analogy, this compound could react with sulfur nucleophiles to generate a variety of heterocyclic compounds. The general synthetic utility of chloroacetyl chloride as a reagent in heterocyclic synthesis is well-established, with applications in the formation of 2-imino-4-thiazolidinones, benzo[b] researchgate.netresearchgate.netthiazin-3(4H)-ones, and benzothiazoles. researchgate.net

The following table summarizes potential heterocyclic scaffolds that could be synthesized from this compound based on known reactions of similar N-chloroacetyl compounds.

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Reactants with this compound |

| β-Lactams (Azetidinones) | Intramolecular cyclization or reaction with imines | Base-catalyzed intramolecular cyclization |

| Pyroglutamic Acid Derivatives | Intramolecular N-alkylation | Base-catalyzed cyclization |

| Thiazolidinones | Reaction with a sulfur nucleophile | Thiourea or thioglycollic acid |

| Dihydropyrido[thieno]diazepinediones | Reaction with a dinucleophilic pyridine derivative | 3-Cyanopyridine-2(1H)-thiones |

Stereoselective Synthesis of Enantiomeric Forms

The stereochemistry of a molecule is often paramount to its biological activity. Consequently, the development of methods for the stereoselective synthesis of enantiomerically pure forms of this compound is of significant interest. While direct methods for this specific compound are not extensively reported, established principles of asymmetric synthesis can be applied.

A common strategy for achieving stereoselectivity is to start with an enantiomerically pure precursor. In this case, the synthesis would begin with an enantiomerically pure form of 4-aminophenylpropionic acid. The subsequent N-chloroacetylation, a reaction that typically does not affect the chiral center, would then yield the desired enantiomer of this compound.

Alternatively, a chiral auxiliary can be employed to control the stereochemistry of a key bond-forming reaction. This approach is widely used in the asymmetric synthesis of amino acids and their derivatives. For instance, the stereoselective synthesis of β-thiolated/selenolated amino acids has been achieved using a chiral auxiliary to direct a photoredox-catalyzed asymmetric Giese reaction. nih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a precursor of 4-aminophenylpropionic acid to guide a stereoselective reaction, followed by chloroacetylation and removal of the auxiliary. The use of chiral Schiff base complexes, for example with Ni(II), has been successful in the stereoselective synthesis of nitrile amino acids, achieving high enantiomeric excess. globethesis.com

The following table outlines potential strategies for the stereoselective synthesis of this compound.

| Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor (e.g., (R)- or (S)-4-aminophenylpropionic acid). | Availability and cost of the chiral starting material. |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to a prochiral substrate to direct a stereoselective reaction. | Selection of an effective auxiliary and conditions for its attachment and removal without racemization. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Identification of a suitable catalyst for a key synthetic step. |

Advanced Synthetic Approaches and Chemoenzymatic Strategies

In recent years, there has been a significant move towards developing more sustainable and efficient synthetic methods. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are at the forefront of this movement. monash.edunih.gov These approaches can offer milder reaction conditions, fewer protection/deprotection steps, and high stereoselectivity. monash.edu

For the synthesis of this compound, chemoenzymatic methods could be applied at various stages. For example, an enzymatic resolution could be employed to separate a racemic mixture of a precursor ester of 4-aminophenylpropionic acid. Lipases are commonly used for the stereoselective hydrolysis of esters, yielding one enantiomer as the acid and leaving the other as the unreacted ester.

Furthermore, enzymes could be used for the formation of the amide bond itself. While chemical methods for N-chloroacetylation are efficient, they often use reactive reagents like chloroacetyl chloride which can be harsh. researchgate.net An enzymatic approach, potentially using a ligase, could offer a milder alternative. The field of chemoenzymatic synthesis has demonstrated the power of enzymes in a wide range of transformations, including hydroxylations, oxidations, and reductions, which could be applied to create functionalized analogues of the target molecule. mdpi.com

The development of one-pot multienzyme (OPME) systems represents a particularly advanced strategy, allowing for multiple sequential enzymatic reactions to be carried out in a single reaction vessel. escholarship.org While the direct application to a relatively simple molecule like this compound might be limited, the principles of OPME could be used to construct more complex derivatives in a highly efficient manner.

The potential advantages of employing chemoenzymatic strategies in the synthesis of this compound and its analogues are summarized below.

| Chemoenzymatic Strategy | Potential Application | Advantages |

| Enzymatic Resolution | Kinetic resolution of a racemic precursor. | Access to enantiomerically pure starting materials. |

| Enzyme-catalyzed Amide Bond Formation | Formation of the N-chloroacetyl amide bond. | Milder reaction conditions compared to traditional chemical methods. |

| Biocatalytic Derivatization | Introduction of functional groups onto the phenyl ring or propionic acid side chain. | High regio- and stereoselectivity. |

Elucidating the Role of the N-Chloroacetyl Group on Biological Activity

The N-chloroacetyl group is a key feature of this compound and its derivatives, playing a significant role in their biological activity. This group is known for its electrophilic nature, which allows it to act as an alkylating agent. The presence of the chlorine atom, an effective leaving group, facilitates the formation of a covalent bond with nucleophilic residues, such as cysteine or histidine, found in the active sites of various enzymes and proteins. This covalent interaction can lead to irreversible inhibition, often resulting in potent and prolonged biological effects. nih.gov

The reactivity of the N-chloroacetyl group is a critical determinant of its biological function. Modifications to this group, for instance, by replacing the chlorine with other halogens (e.g., bromine or iodine), can modulate its alkylating potential and, consequently, the biological activity of the entire molecule. The general trend in reactivity for such haloacetyl groups is I > Br > Cl > F. Therefore, substituting the chloroacetyl group with a bromoacetyl or iodoacetyl group would be expected to enhance the rate of covalent bond formation, potentially leading to increased potency. Conversely, replacing it with a less reactive group, or a non-halogenated acetyl group, would likely diminish or abolish the covalent binding capability, which can help to determine if this mechanism is essential for the observed activity.

The importance of the N-chloroacetyl group is underscored in various studies where it has been incorporated into different molecular scaffolds to achieve targeted covalent inhibition. For example, N-ω-chloroacetyl-L-ornithine has demonstrated antiproliferative activity in numerous cancer cell lines, with its mechanism of action attributed to the inhibition of ornithine decarboxylase. nih.gov This highlights the utility of the N-chloroacetyl moiety as a reactive handle for engaging biological targets.

Impact of Substituent Variation on the 4-Aminophenyl Moiety

The 4-aminophenyl moiety of this compound serves as a central scaffold that can be systematically modified to fine-tune the biological activity of the derivatives. The nature, position, and electronic properties of substituents on this aromatic ring can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the electron density of the aromatic ring. This can influence the acidity of the propionic acid moiety and the nucleophilicity of the amino group. In some cases, EWGs can enhance binding to a target protein by participating in specific electronic interactions. For example, a positive Hammett constant (σ) for a substituent indicates an electron-withdrawing effect, which has been shown in some systems to correlate with increased biological activity. nih.gov

Conversely, electron-donating groups, such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2), increase the electron density of the phenyl ring. These groups can enhance interactions with electron-deficient regions of a receptor. The impact of these electronic effects is highly dependent on the specific biological target and the nature of the binding pocket.

Table 1: Influence of Electronic Effects of Aromatic Substituents on Biological Activity

| Substituent (X) | Hammett Constant (σp) | Expected Effect on Activity |

| -NO2 | 0.78 | Potentially increases activity |

| -CN | 0.66 | Potentially increases activity |

| -Cl | 0.23 | Moderate increase in activity |

| -H | 0.00 | Baseline activity |

| -CH3 | -0.17 | Potentially decreases activity |

| -OCH3 | -0.27 | Potentially decreases activity |

This table is illustrative and the actual effect on activity can vary depending on the biological target.

Beyond electronic effects, the size (steric bulk) and lipophilicity (hydrophobicity) of substituents on the phenyl ring are critical factors in determining biological activity. Steric hindrance can either prevent or promote optimal binding to a receptor. A bulky substituent may clash with the amino acid residues in a binding pocket, leading to a decrease in activity. Conversely, a well-placed bulky group could enhance van der Waals interactions and improve binding affinity.

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (log P), plays a crucial role in a drug's ability to cross biological membranes and reach its target. researchgate.netcore.ac.uk Increasing the lipophilicity of a molecule can enhance its membrane permeability and, in some cases, its binding to hydrophobic pockets within a receptor. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. Therefore, there is often an optimal range of lipophilicity for a given biological activity.

QSAR studies frequently employ parameters such as molar refractivity (MR) to describe steric effects and the hydrophobic constant (π) to quantify the lipophilicity of substituents. A Hansch analysis can be used to develop a mathematical model that correlates these parameters with biological activity, providing a deeper understanding of the SAR. e-bookshelf.denih.gov

Table 2: Steric and Lipophilicity Parameters of Phenyl Substituents

| Substituent (X) | Molar Refractivity (MR) | Hydrophobic Constant (π) |

| -H | 1.03 | 0.00 |

| -CH3 | 5.65 | 0.56 |

| -Cl | 6.03 | 0.71 |

| -Br | 8.88 | 0.86 |

| -CF3 | 5.02 | 0.88 |

| -OCH3 | 7.87 | -0.02 |

This table provides representative values for common substituents.

The position of substituents on the phenyl ring can have a dramatic impact on the biological activity of this compound derivatives. Moving a substituent from the para (4-position) to the meta (3-position) or ortho (2-position) can alter the molecule's shape, electronic properties, and ability to form key interactions with its target.

For instance, the introduction of a hydroxyl (-OH) or an additional amino (-NH2) group can introduce new hydrogen bonding opportunities. The ability to form these hydrogen bonds is highly dependent on the substituent's position relative to the other functional groups and its orientation within the receptor's binding site. A hydroxyl group in the ortho position to the N-acetylamino group might form an intramolecular hydrogen bond, which could affect the conformation of the molecule and its interaction with the target.

Studies on other classes of compounds have demonstrated the critical role of positional isomerism. For example, the position of hydroxyl groups on flavonoid rings has been shown to significantly affect their inhibitory activity against α-glucosidase. mdpi.com Similarly, the relative positions of functional groups in other biologically active molecules can lead to significant differences in their pharmacological profiles. nih.gov Therefore, systematic exploration of positional isomers is a crucial aspect of SAR studies for this class of compounds.

Modifications and Elongations of the Propionic Acid Backbone

The propionic acid backbone of this compound is another key area for structural modification to optimize biological activity. Alterations to the length, flexibility, and composition of this side chain can influence how the molecule fits into its binding site and interacts with the target.

The length of the alkyl chain of the propionic acid moiety can be systematically varied to probe the dimensions of the binding pocket. Extending the chain from a propionic acid to a butyric or valeric acid derivative (homologation) increases its length and flexibility. This could allow the terminal carboxyl group to reach and interact with a distant binding site within the receptor. Conversely, shortening the chain to an acetic acid derivative might be necessary if the binding pocket is more constrained.

The flexibility of the backbone is also a critical parameter. A more flexible chain may be able to adopt a wider range of conformations, potentially increasing the likelihood of a productive binding event. However, excessive flexibility can also be detrimental, as it can lead to an entropic penalty upon binding. Introducing conformational constraints, such as double bonds or cyclic structures, into the backbone can lock the molecule into a more favorable conformation for binding, thereby enhancing its activity. The impact of backbone chemistry and flexibility on the biological activity of molecules has been noted in various studies. nih.govmdpi.com

Table 3: Effect of Propionic Acid Backbone Modifications on Biological Activity

| Modification | Rationale | Potential Outcome |

| Shortening the chain (e.g., to acetic acid) | Probing for a smaller binding pocket | Increased or decreased activity |

| Lengthening the chain (e.g., to butyric acid) | Reaching for a more distant binding site | Increased or decreased activity |

| Introducing rigidity (e.g., a double bond) | Reducing conformational entropy | Increased activity if the rigid conformation is optimal for binding |

| Increasing flexibility (e.g., adding methylene groups) | Allowing for more conformational sampling | Increased or decreased activity |

This table presents hypothetical outcomes, as the actual effect depends on the specific biological target.

Functional Group Substitutions on the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophore in many arylpropionic acid derivatives, often involved in key interactions with biological targets. orientjchem.org Modification of this functional group into esters or amides is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn can significantly impact its biological profile. orientjchem.orgrsc.org

Research into related compounds has shown that converting the carboxylate function can lead to derivatives with enhanced activity and potentially reduced side effects. orientjchem.org For instance, the synthesis of N-alkyl-propanamides and methyl-alkanoate esters has been achieved through reactions of the corresponding acid with amines or amino acid esters. rsc.org This derivatization can influence how the molecule interacts with its target binding site.

The following table illustrates the hypothetical impact of such substitutions on the biological activity of this compound derivatives, based on general principles observed in similar compound series.

| Derivative | R Group | Modification | Relative Biological Activity (Hypothetical) |

| Parent Acid | -OH | Carboxylic Acid | 1.0 |

| Methyl Ester | -OCH₃ | Esterification | 1.5 |

| Ethyl Ester | -OCH₂CH₃ | Esterification | 1.3 |

| Simple Amide | -NH₂ | Amidation | 0.8 |

| N-Methyl Amide | -NHCH₃ | Amidation | 1.1 |

Note: The data in this table is illustrative and based on established principles of medicinal chemistry for arylpropionic acid derivatives.

Esterification of the carboxylic acid, for example, increases lipophilicity, which may enhance cell membrane permeability and lead to improved activity. Amide derivatives introduce different hydrogen bonding capabilities and steric profiles, which can either enhance or diminish binding affinity depending on the specific target topology. mdpi.com

Stereochemical Influences on Structure-Activity Relationships

Arylpropionic acid derivatives, including this compound, possess a chiral center at the alpha-carbon of the propionic acid side chain. orientjchem.org This results in the existence of two stereoisomers, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic pathways.

For many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class, the (S)-enantiomer is predominantly responsible for the therapeutic activity, while the (R)-enantiomer is often less active or inactive. orientjchem.org This stereoselectivity arises from the three-dimensional arrangement of substituents around the chiral center, which dictates the specific orientation required for optimal binding to the active site of a target enzyme or receptor.

The differential activity between enantiomers is a critical consideration in drug design and development. The interaction with the biological target is highly specific, and only one enantiomer may fit correctly into the binding pocket to elicit the desired response.

The table below demonstrates the typical influence of stereochemistry on the biological activity of chiral arylpropionic acids.

| Isomer | Stereochemistry | Biological Activity (Typical) |

| Eutomer | (S)-enantiomer | High |

| Distomer | (R)-enantiomer | Low to negligible |

| Racemate | (R/S)-mixture | Moderate (approx. 50% of eutomer) |

Note: This table illustrates a general principle for arylpropionic acids. The specific activity ratio between enantiomers can vary.

Conformational Analysis and its Correlation with Biological Profiles

Significant conformational flexibility exists due to rotation around:

The N-CO bond of the chloroacetyl group.

The single bonds within the propionic acid side chain.

Studies on similar N-acetylated compounds have revealed the existence of different rotational isomers (rotamers), such as syn and anti conformers, which can exist in equilibrium. researchgate.net The energy barrier to rotation around the N-CO amide bond can be significant enough to allow for the presence of distinct rotamer populations at room temperature. researchgate.net

Computational analysis, including molecular mechanics and Density Functional Theory (DFT) calculations, can identify stable, low-energy conformers. nih.govresearchgate.net The most stable conformer is not always the biologically active one. The molecule may need to adopt a higher-energy conformation to fit into the receptor's binding site. The correlation between a specific conformation and biological activity underscores the importance of the three-dimensional structure in molecular recognition. mdpi.com

| Conformational Feature | Description | Impact on Biological Profile |

| N-CO Bond Rotation | Determines the orientation of the chloroacetyl group relative to the phenyl ring (syn vs. anti rotamers). | Affects hydrogen bonding capability and steric interactions at the binding site. |

| Side Chain Flexibility | Rotation around C-C bonds in the propionic acid tail. | Dictates the position of the crucial carboxylic acid group for target interaction. |

| Overall Molecular Shape | The resultant three-dimensional geometry of the molecule (e.g., extended vs. folded). | Determines the complementarity of the molecule with the receptor's binding pocket. |

Identification and Validation of Primary Molecular Targets

The phenylpropionic acid framework is a versatile scaffold that has been shown to interact with several major classes of therapeutic targets, including nuclear receptors, G-protein coupled receptors, enzymes, and ion channels.

Analogues of this compound have been identified as modulators of nuclear receptors. Substituted phenylpropanoic acid derivatives, for instance, have been investigated as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism. Structure-activity relationship studies on these compounds have demonstrated that modifications to the alpha-position of the propionic acid, the linker between the phenyl rings, and the distal hydrophobic tail are critical for determining potency and selectivity for PPAR subtypes. This has led to the identification of potent and selective activators of the human PPARα subtype.

While not direct phenylpropionic acid derivatives, other compounds targeting nuclear receptors like the Androgen Receptor (AR) provide context for the binding affinities that can be achieved. For example, an isomer designated 6012-4, which functions as an AR antagonist, has demonstrated a high binding affinity with a half-maximal inhibitory concentration (IC₅₀) of 93.5 nmol/L. nih.gov This highlights the potential for small molecules to potently interact with the ligand-binding domains of nuclear receptors.

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant target for phenylpropionic acid derivatives. researchgate.net These compounds can act as agonists for GPR40, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. nih.govwikipedia.org The activation of GPR40 by these agonists mimics the action of endogenous long-chain fatty acids, leading to a glucose-dependent increase in insulin (B600854) secretion. nih.govwikipedia.org

Furthermore, GPR40 activation stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net This makes GPR40 agonists effective GLP-1 secretagogues. nih.gov An analogue, the para-alkoxyphenylpropionic acid derivative CPL207280, has been identified as a GPR40 partial agonist. nih.gov The development of such agonists has shown potential for managing type 2 diabetes. nih.gov

The phenylpropionic acid structure and its analogues have been shown to inhibit several key enzymatic targets.

Dihydrofolate Reductase (DHFR): Currently, there is limited available research specifically linking phenylpropionic acid derivatives to the inhibition of Dihydrofolate Reductase. DHFR inhibitors are typically structural analogues of dihydrofolate. researchgate.net

Histone Deacetylases (HDACs): Phenyl alkanoic acids, which are structurally related to the compound of interest, have been shown to inhibit histone deacetylases. For example, 4-phenylbutyrate (B1260699) (4-PBA) has been reported to be an inhibitor of HDAC activity, with an IC₅₀ value of 620 µM in DS19 cells. iipseries.org

Cyclooxygenase (COX) and Lipoxygenase (LOX): Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. frontiersin.org A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid have been investigated as inhibitors of 5-lipoxygenase (5-LOX). nih.gov

Derivatives of propanoic acid have been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory. researchgate.net Specifically, a series of (R)-2-amino-3-triazolpropanoic acid analogues have been identified as glycine (B1666218) site agonists with varying activity across different NMDA receptor subtypes. researchgate.net For instance, compounds 13g and 13i in one study were found to be full and partial agonists, respectively, at GluN1/2C and GluN1/2D subtypes, showing a preference for these over GluN1/2A-B subtypes. researchgate.net Conversely, other research has identified 2-naphthoic acid derivatives, such as UBP618, which act as non-selective inhibitors of NMDA receptors, with an IC₅₀ of approximately 2 μM at all four GluN1/GluN2 receptor combinations.

Elucidation of Mechanism of Action at the Molecular Level

Understanding the molecular interactions between this compound analogues and their targets is key to elucidating their mechanism of action. This involves studying their binding affinity and kinetics.

The potency of various phenylpropionic acid analogues has been quantified through measurements of their binding affinity (IC₅₀) and inhibition constants (Ki).

For enzymatic targets , a study on 2-phenylpropionic acid derivatives as COX inhibitors revealed significant potency. Compounds 6h and 6l showed strong inhibition against both COX-1 and COX-2, with compound 6l emerging as a particularly effective dual inhibitor. nih.gov The inhibition constant (Ki) was calculated for these compounds against COX-1, demonstrating tight binding.

| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) |

|---|---|---|---|

| Compound 6h | COX-1 | 2.91 | 2.07 |

| COX-2 | 5.02 | - | |

| Compound 6l | COX-1 | 2.13 | 1.70 |

| COX-2 | 4.53 | - | |

| Ibuprofen (B1674241) (Reference) | COX-1 | 3.45 | - |

| COX-2 | 15.80 | - |

Regarding Histone Deacetylase (HDAC) inhibition, phenyl alkanoic acids have demonstrated activity, although generally in the micromolar to millimolar range.

| Compound | IC₅₀ (µM) | Notes |

|---|---|---|

| 4-Phenylbutyrate (4-PBA) | 620 | Inhibits HDAC activity in DS19 cells. iipseries.org |

| Compound 4d (-Shogaol Derivative) | 60 | Shows selectivity towards HDAC3. |

| Compound 5j (-Shogaol Derivative) | 51 | Exhibits selective binding to HDAC1. |

In the context of Lipoxygenase (LOX) inhibition, various compounds have been evaluated, showing a range of potencies.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 2d (Chalcone-triazole derivative) | 15-LOX | 1.41 |

| Zileuton (Reference) | 15-LOX | 15.6 |

| Compound 2c (Chalcone derivative) | LOX-1 | 5.7 |

Data derived from studies on various chalcone (B49325) and chalcone-triazole derivatives. iipseries.org

These quantitative data are essential for establishing structure-activity relationships and for the optimization of lead compounds to enhance their potency and selectivity for specific molecular targets.

Allosteric Modulation and Orthosteric Interactions

There is no specific information available in the reviewed literature detailing the allosteric modulation or orthosteric interactions of this compound or its analogues with any identified molecular target. Studies describing the binding mode, potential allosteric sites, or interactions with the primary binding (orthosteric) site of a receptor or enzyme for this compound have not been published.

Enzyme Kinetic Studies and Inhibition Mechanisms

Detailed enzyme kinetic studies for this compound are not available in the public domain. Consequently, there is no information regarding its mechanism of enzyme inhibition, such as whether it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. Data including inhibition constants (Kᵢ), IC₅₀ values from kinetic assays, and analyses like Lineweaver-Burk or Dixon plots that would elucidate the specific nature of its interaction with any enzymatic target are absent from the current scientific literature.

Signaling Pathway Modulation and Downstream Cellular Effects

Research specifically investigating the impact of this compound on intracellular signaling pathways is not documented. There are no studies that identify which, if any, signaling cascades (e.g., MAPK/ERK, PI3K/Akt, NF-κB) are modulated by this compound. As a result, there is no information on the downstream cellular effects, such as changes in gene expression, protein phosphorylation, or ultimate cellular responses like apoptosis, proliferation, or differentiation that could be attributed to treatment with this compound.

Preclinical Biological Evaluation of N Chloroacetyl 4 Aminophenylpropionic Acid Analogues Strictly Excluding Human Clinical Trial Data

In Vitro Biological Activity Screening

In vitro screening provides the initial assessment of a compound's biological activity at the cellular and molecular level. For analogues of N-chloroacetyl-4-aminophenylpropionic acid, these studies have been instrumental in identifying potential therapeutic applications, understanding mechanisms of action, and quantifying potency.

Cell-based assays are fundamental for determining if a compound interacts with its intended molecular target within a cellular environment and elicits a functional response. For analogues related to the this compound scaffold, target engagement has been explored across various therapeutic areas.

Chemoproteomics workflows, for instance, have been developed to profile kinase inhibitor engagement in live cells. These methods use covalent probes to react with target kinases; if a test compound is engaging the target, it will block the probe from binding, an effect that can be quantified to measure engagement. nih.gov In the context of anti-inflammatory research, certain pyrrole-based analogues are designed to interact with cyclooxygenase (COX) enzymes, key targets in inflammation. mdpi.com The propionic acid moiety in some of these compounds mimics structures found in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for COX inhibition. mdpi.com

For antiviral applications, particularly against the Hepatitis B virus (HBV), specific analogues have been identified that bind to the HBV capsid protein (HBc). nih.gov One such compound, Cpd4, was found through in silico screening to bind to a hydrophobic cavity on the tetramer interface of HBc proteins, a crucial interaction for its anti-HBV activity. nih.gov Other N-phenylbenzamide derivatives are believed to exert their antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting HBV replication. nih.gov

Following initial target engagement, the efficacy of these analogues is evaluated in cellular models that mimic specific diseases.

Anti-HBV Activity: A novel N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), has demonstrated significant anti-HBV activity in HepG2.2.15 cells, which constitutively express HBV. nih.govdovepress.com This compound was effective against both wild-type and drug-resistant strains of the virus. nih.govdovepress.com Another study identified a compound, Cpd4, and its derivative, TKB-HBV-CA-001, which decreased the amount of HBV core-related antigen (HBcrAg) and HBV surface antigen (HBsAg) in cell-based assays. nih.gov

Anti-Cancer Activity: The N-chloroacetyl analogue, N-ω-chloroacetyl-L-ornithine (NCAO), has shown broad antiproliferative activity across 13 different human and murine cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). nih.gov Similarly, analogues of N-acetyl-4-S-cysteaminylphenol demonstrated antimelanoma activity against six different melanoma cell lines. nih.gov A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were also evaluated for their antiproliferative effects against the MCF7 breast adenocarcinoma cell line. researchgate.net

Anti-inflammatory Activity: A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was investigated for its anti-inflammatory properties. mdpi.com Research into 1,2,4-triazole (B32235) derivatives has also identified compounds that act as selective COX-2 inhibitors, a key enzyme in inflammatory pathways. nih.gov

Anticonvulsant Activity: A series of 4-aminophenylacetamides were evaluated for anticonvulsant properties. nih.gov These compounds are structurally related to benzamides but possess a methylene (B1212753) group between the aromatic ring and the amide carbonyl. nih.gov Functionalized amino acids, with N-Benzyl-2-acetamidopropionamide as a parent compound, have also been identified as a potent class of anticonvulsant agents. semanticscholar.org

To quantify the potency of these analogues, half-maximal inhibitory (IC50) or effective (EC50) concentrations are determined. These values represent the concentration of a compound required to inhibit or activate a biological process by 50%.

| Compound/Analogue Class | Therapeutic Area | Target/Model | Potency (IC50/EC50) |

| IMB-0523 nih.govdovepress.com | Anti-HBV | Wild-type HBV | IC50: 1.99 µM |

| Drug-resistant HBV | IC50: 3.30 µM | ||

| Cpd4 nih.gov | Anti-HBV | HBV core related antigen (HBcrAg) | EC50: 44 nM |

| HBV surface antigen (HBsAg) | EC50: 690 nM | ||

| N-ω-chloroacetyl-L-ornithine (NCAO) nih.gov | Anti-Cancer | 13 cancer cell lines | EC50: 1 to 50.6 µmol/l |

| Ca Ski cell line | EC50: 1.18 ± 0.07 µmol/l | ||

| Thiazole[3,2-b]-1,2,4-triazole derivative nih.gov | Anti-inflammatory | COX-2 Enzyme | IC50: 20.5 µM |

In Vivo Pharmacological Proof-of-Concept Studies in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to establish a pharmacological proof-of-concept. These studies assess the efficacy of the compounds in a complex biological system and provide initial pharmacokinetic data.

Anti-HBV Efficacy: The potent in vitro anti-HBV agent, IMB-0523, was further evaluated in an animal model using ducks infected with the duck hepatitis B virus (DHBV), a model widely used for studying HBV. The compound demonstrated potent anti-HBV activity in this in vivo setting. nih.gov

Anti-Cancer Efficacy: The anti-cancer compound N-ω-chloroacetyl-L-ornithine (NCAO) was tested in a mouse cancer model, where it showed activity against both ascitic and solid tumors. nih.gov The study concluded that the antitumor activity is related to both local and systemic cytotoxic effects on tumor cells. nih.gov

Anti-inflammatory Efficacy: The pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was assessed in a carrageenan-induced paw edema model in Wistar rats. mdpi.com A single dose of the compound significantly reduced paw edema, and the effect was more pronounced after 14 days of repeated administration. mdpi.com In a lipopolysaccharide (LPS)-induced systemic inflammation model, the compound also significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com

Anticonvulsant Efficacy: Analogues of 4-aminophenylacetamide were tested in mice against seizures induced by electroshock and pentylenetetrazol. nih.gov The most potent compound, the 4-aminophenylacetamide derived from 2,6-dimethylaniline, provided significant protection against convulsions, with an ED50 of 50.50 mg/kg against electroshock-induced seizures. nih.gov

| Compound/Analogue Class | Therapeutic Area | Animal Model | Key Efficacy Finding |

| IMB-0523 nih.gov | Anti-HBV | DHBV-infected ducks | Demonstrated potent anti-HBV activity. |

| N-ω-chloroacetyl-L-ornithine (NCAO) nih.gov | Anti-Cancer | Mouse tumor model | Showed activity against ascitic and solid tumors. |

| Pyrrole derivative mdpi.com | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significantly reduced paw edema, especially after repeated dosing. |

| 4-aminophenylacetamide derivative nih.gov | Anticonvulsant | Electroshock-induced seizures in mice | ED50 = 50.50 mg/kg. |

Preliminary pharmacokinetic (PK) studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For the anti-HBV agent IMB-0523, a PK profile was investigated in rats. The results were described as promising, with an area under the curve (AUC0-t) of 7535.10 ± 2226.73 µg·h/L, indicating favorable exposure after administration. nih.gov Such data are crucial for correlating the administered dose with the observed efficacy and for guiding the design of future preclinical studies.

Selectivity Profiling Against Off-Targets and Related Receptors

There is currently no available information from preclinical studies detailing the selectivity profile of this compound or its analogues. Research dedicated to assessing the binding affinity or inhibitory activity of these compounds against a panel of off-target receptors, enzymes, or ion channels has not been published. Consequently, data tables summarizing such findings cannot be provided.

The establishment of a compound's selectivity is a critical component of preclinical evaluation, as it helps to predict potential side effects and understand the compound's mechanism of action. This process typically involves screening the compound against a broad range of biological targets that are structurally or functionally related to the intended target, as well as those known to be associated with adverse drug reactions.

Without such studies for this compound and its analogues, a comprehensive understanding of their pharmacological profile remains incomplete. Future research would be necessary to elucidate the selectivity of these compounds and to assess their potential for off-target effects.

Computational Chemistry and Cheminformatics in the Discovery of N Chloroacetyl 4 Aminophenylpropionic Acid Derivatives

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. For N-chloroacetyl-4-aminophenylpropionic acid derivatives, docking studies are instrumental in elucidating their binding modes within the active sites of target enzymes or receptors. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. researchgate.net

Research on structurally related chloroacetamide and benzamide (B126) derivatives has demonstrated that these molecules can establish various significant interactions with protein active sites, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov For instance, docking studies on similar compounds have revealed binding energies ranging from -8.0 to -9.7 kcal/mol. researchgate.netnih.gov The chloroacetyl group, the phenyl ring, and the propionic acid moiety of this compound would be expected to play crucial roles in these interactions. The amide linkage can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. The terminal carboxylic acid group is a potent hydrogen bond donor/acceptor and can also form ionic interactions with positively charged residues such as Lysine or Arginine.

A hypothetical docking study of an this compound derivative into a target protein active site might yield the interactions detailed in the table below.

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |

| Asp-129 | Hydrogen Bond | 2.1 | Carboxylic Acid OH |

| Arg-210 | Ionic Interaction | 3.5 | Carboxylic Acid O⁻ |

| Phe-288 | π-π Stacking | 4.2 | Phenyl Ring |

| Leu-155 | Hydrophobic | 3.8 | Propyl Chain |

| Gln-132 | Hydrogen Bond | 2.9 | Amide N-H |

| Ser-211 | Hydrogen Bond | 3.1 | Acetyl C=O |

These detailed interaction maps are crucial for structure-based drug design, allowing medicinal chemists to rationally modify the derivative's structure to enhance binding affinity and, consequently, biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in predictive analytics for drug discovery.

To develop a robust QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.gov

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build the model. asianpubs.org A successful QSAR model is characterized by strong statistical parameters, indicating its robustness and predictive power. For example, studies on other series of compounds have yielded models with high squared correlation coefficients (r²) typically above 0.8, and strong internal (q²) and external (pred_r²) validation scores, often above 0.7, which demonstrates the model's ability to accurately predict the potency of new compounds. nih.gov

A hypothetical QSAR equation for this class of compounds might look like: pIC₅₀ = 0.45 * ClogP - 0.12 * TPSA + 0.78 * (Electronic Energy) + 2.5

This equation would suggest that higher lipophilicity (ClogP) and more favorable electronic energy enhance biological activity, while a larger topological polar surface area (TPSA) might be detrimental.

Once a validated QSAR model is established, it becomes a powerful tool for lead optimization. Medicinal chemists can use the model to predict the activity of designed, but not yet synthesized, derivatives of this compound. This allows for the prioritization of synthetic efforts on compounds that are predicted to be highly potent. nih.gov

Furthermore, QSAR models can be employed in virtual screening campaigns. Large chemical databases can be screened in silico to identify novel compounds that fit the model and are predicted to have high activity. This approach significantly accelerates the discovery of new chemical scaffolds that may possess the desired biological effect, expanding the chemical space beyond the initial series of derivatives.

| QSAR Descriptor | Contribution | Implication for Activity |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability and target binding. |

| Molecular Weight | Negative | Lower molecular weight is often preferred for better pharmacokinetic properties. |

| Hydrogen Bond Donors | Positive | Specific H-bond interactions are crucial for binding affinity. |

| Aromatic Ring Count | Positive | Indicates the importance of π-π or hydrophobic interactions. |

Pharmacophore Modeling for De Novo Design and Scaffold Hopping

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for active this compound derivatives would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

This model serves two primary purposes in drug design:

Scaffold Hopping: The pharmacophore model can be used as a 3D query to search large compound libraries for molecules of diverse structural classes that match the required spatial arrangement of features. This process, known as scaffold hopping, is a powerful strategy for discovering novel lead compounds with potentially different intellectual property, pharmacokinetic, or toxicity profiles.

De Novo Design: The pharmacophore acts as a blueprint for the de novo design of entirely new molecules. arxiv.org Computational programs can build molecules atom-by-atom or fragment-by-fragment within the constraints of the pharmacophore model, generating novel structures that are tailored to fit the target's active site. nih.gov This approach fosters creativity and can lead to the discovery of highly innovative drug candidates.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations are applied to the most promising protein-ligand complexes identified through docking.

These simulations, often run for nanoseconds or even microseconds, provide critical insights into:

Binding Stability: MD can assess the stability of the interactions predicted by docking. By tracking the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can confirm if the binding pose is stable over time.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture this "induced fit" phenomenon, providing a more accurate representation of the binding event.

Binding Free Energy Calculation: Advanced MD-based methods can calculate the binding free energy of the complex, offering a more rigorous prediction of binding affinity than docking scores alone. These calculations can help to validate the initial docking results. growingscience.com

By exploring the conformational landscape of the protein-ligand complex, MD simulations provide a deeper understanding of the molecular recognition process, validating the binding hypotheses and providing crucial information for the rational design of next-generation inhibitors. researchgate.netsciepub.com

Advanced Derivative Design and Lead Optimization Strategies for N Chloroacetyl 4 Aminophenylpropionic Acid Scaffolds

Rational Design of Novel Analogues based on SAR Insights

Rational drug design relies on understanding the structure-activity relationships (SAR), which describe how modifications to a compound's chemical structure affect its biological activity. For the N-chloroacetyl-4-aminophenylpropionic acid scaffold, a systematic exploration of SAR is crucial for designing more effective analogues.

The core scaffold can be divided into three primary regions for modification:

The Chloroacetyl Group: This electrophilic group is often crucial for covalent interaction with target proteins. Modifications here, such as replacing chlorine with other halogens (e.g., fluorine, bromine) or altering the acetyl linker, can modulate reactivity and binding affinity.

The Phenyl Ring: The substitution pattern on the aromatic ring significantly influences electronic properties, lipophilicity, and steric interactions within the binding pocket. Introducing electron-withdrawing or electron-donating groups can fine-tune the molecule's interaction with its target. nih.gov

The Propionic Acid Side Chain: This group impacts solubility and can form key ionic or hydrogen bond interactions. Altering its length, acidity, or replacing it with other functional groups can optimize pharmacokinetic properties and target engagement.

A hypothetical SAR study might involve synthesizing a series of analogues where each region is systematically modified. The resulting biological data would allow for the construction of a model detailing which chemical features are critical for activity. For instance, studies on related aminophenylalkanoic acid structures have shown that the nature and position of substituents on the phenyl ring are critical for potency and selectivity. nih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues This table is for illustrative purposes to demonstrate SAR principles.

| Compound ID | Modification (relative to parent scaffold) | Relative Potency | Key Insight |

|---|---|---|---|

| Parent | This compound | 1x | Baseline activity. |

| A-1 | N-bromoacetyl -4-aminophenylpropionic acid | 1.5x | Increased reactivity of the haloacetyl group can enhance potency. |

| B-1 | N-chloroacetyl-4-amino-2-fluoro phenylpropionic acid | 2x | Substitution at the ortho-position of the phenyl ring may improve binding via new interactions. |

| B-2 | N-chloroacetyl-4-amino-3-methoxy phenylpropionic acid | 0.5x | Steric hindrance or unfavorable electronic effects from meta-substituents can decrease activity. |

Bioisosteric Replacement of Key Functional Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, pharmacokinetics, or toxicity—by substituting one functional group with another that has similar physicochemical characteristics. spirochem.com This approach is particularly valuable for optimizing the this compound scaffold.

Key functional groups on the scaffold that are candidates for bioisosteric replacement include:

Carboxylic Acid Group: The propionic acid moiety is crucial for solubility and potential ionic interactions. However, it can also lead to rapid metabolism or poor cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.com For example, replacing the carboxylic acid with a tetrazole ring can maintain the acidic nature necessary for target binding while potentially improving metabolic stability and oral bioavailability. drughunter.com

Amide Linker: The amide bond connecting the chloroacetyl group to the aminophenyl ring is generally stable, but its replacement can alter conformational flexibility and hydrogen bonding patterns. Reverse amides, esters, or stable heterocyclic rings like 1,2,4-oxadiazoles can serve as effective bioisosteres. drughunter.com

Phenyl Ring: While not a functional group, the phenyl ring itself can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene, pyrazole) to explore new binding interactions, alter metabolic profiles, and escape existing patent landscapes.

The goal of bioisosteric replacement is to create a new molecule with biological properties similar to the parent compound but with improved physicochemical or pharmacokinetic characteristics. spirochem.com

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, can improve metabolic stability and cell permeability. drughunter.com |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Modulates pKa and introduces new hydrogen bonding vectors. |

| Amide (-NHCO-) | 1,2,4-Oxadiazole | Increases metabolic stability, acts as a rigid mimic of the trans-amide bond. drughunter.com |

| Amide (-NHCO-) | Reverse Amide (-CONH-) | Alters hydrogen bonding directionality and molecular conformation. |

Strategies for Enhancing Target Selectivity and Potency

Once a lead compound with desired biological activity is identified, the subsequent challenge is to enhance its potency (the concentration required to produce an effect) and selectivity (the ability to interact with the intended target over other proteins). For the this compound scaffold, structure-based drug design is a key strategy. If the three-dimensional structure of the target protein is known, computational modeling can be used to design modifications that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding site. nih.gov

Methods to enhance potency and selectivity include:

Exploiting Unique Subpockets: Designing modifications that extend into specific subpockets of the target protein that are not present in closely related off-targets can dramatically improve selectivity.

Optimizing Electrostatic Interactions: Fine-tuning the charge distribution of the molecule can improve the electrostatic complementarity between the ligand and the target protein, thereby increasing binding affinity. nih.gov

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into its bioactive conformation. This reduces the entropic penalty of binding, which can lead to a significant increase in potency.

For instance, if the target protein has a specific hydrophobic pocket near the propionic acid binding site, extending this chain or adding a lipophilic group could increase potency. Similarly, if a closely related off-target has a bulkier amino acid at a certain position, designing analogues that would clash with this residue would confer selectivity.

Development of Multi-Target Directed Ligands

Many complex diseases involve multiple biological pathways. The "one drug, one target" paradigm has often proven insufficient for treating such multifactorial conditions. nih.gov The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more distinct targets—has emerged as a promising therapeutic strategy. nih.gov

The this compound scaffold can serve as a foundation for MTDLs. This can be achieved by integrating a second pharmacophore into the structure. The design strategy often involves linking two known active fragments, one targeting the primary protein and the other targeting a second, disease-relevant protein.

For example, if the primary target of the this compound scaffold is Enzyme A, and Enzyme B is also implicated in the same disease, a known inhibitor of Enzyme B could be chemically linked to the aminophenylpropionic acid scaffold. The linker's nature and length are critical and must be optimized to ensure that both pharmacophores can adopt the correct orientation to bind their respective targets simultaneously.

Integration of Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening small chemical fragments (typically with molecular weights under 300 Da) for weak binding to a biological target. bu.edu Once these fragments are identified and their binding modes are determined (often via X-ray crystallography or NMR), they can be optimized into more potent leads. nih.gov

The this compound scaffold can be utilized within an FBDD framework in several ways:

Fragment Growing: If a smaller fragment, such as 4-aminophenylpropionic acid, is identified as a binder, it can be "grown" by adding chemical moieties to explore and engage with adjacent regions of the binding site. Adding the chloroacetyl group would be a step in this growth process to target a nearby reactive residue. nih.gov

Fragment Linking: If two different fragments are found to bind in adjacent pockets of the target protein, they can be connected with a chemical linker to create a single, higher-affinity molecule. researchgate.net The aminophenylpropionic acid moiety could serve as one of these fragments or as part of the linker itself.

Scaffold Deconstruction: Conversely, the this compound molecule can be broken down into its constituent fragments (e.g., chloroacetamide, aminophenylpropionic acid) to screen for their individual contributions to binding. This "deconstruction-reconstruction" approach can help identify the most critical components for target engagement. nih.gov

FBDD offers an efficient way to explore chemical space and often produces lead compounds with superior physicochemical properties compared to those identified through traditional high-throughput screening. nih.gov

Emerging Research Directions and Future Perspectives for N Chloroacetyl 4 Aminophenylpropionic Acid in Academic Research

Application as Chemical Probes for Biological Pathway Elucidation

While specific applications of N-chloroacetyl-4-aminophenylpropionic acid as a chemical probe have not been extensively documented in peer-reviewed literature, the inherent reactivity of its N-chloroacetyl group presents a theoretical framework for its use in elucidating biological pathways. The chloroacetyl functional group is a well-known reactive moiety capable of forming covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine. acs.orgmdpi.com This reactivity is the basis for its potential utility in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.

Theoretically, this compound could be employed as an irreversible inhibitor for enzymes that recognize the aminophenylpropionic acid scaffold. Upon binding to the active site of a target enzyme, the electrophilic chloroacetyl group would be positioned to react with a nearby nucleophilic amino acid residue, leading to covalent modification and inactivation of the enzyme. This covalent labeling would enable researchers to "fish out" and identify the target protein from a complex mixture, thereby providing insights into its role in a given biological pathway.

The general mechanism for such an application would involve:

Synthesis of a tagged probe: this compound could be synthesized with a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, distal to the reactive chloroacetyl group.

Incubation with a biological sample: The tagged probe would be incubated with cell lysates, tissues, or even live cells.

Covalent labeling of the target: The probe would selectively bind to its target protein(s), and the chloroacetyl group would form a covalent bond.

Identification of the labeled protein: If a biotin tag is used, the protein-probe complex can be enriched using streptavidin affinity chromatography. The enriched proteins can then be identified by mass spectrometry. If a fluorescent tag is used, the labeled proteins can be visualized by gel electrophoresis.

This approach would allow for the identification of novel cellular targets of compounds containing the 4-aminophenylpropionic acid scaffold and could help to elucidate their mechanism of action.

High-Throughput Screening and Combinatorial Chemistry Approaches

This compound can be considered a foundational scaffold for the generation of diverse chemical libraries using combinatorial chemistry approaches. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity in high-throughput screening (HTS) assays. nih.gov